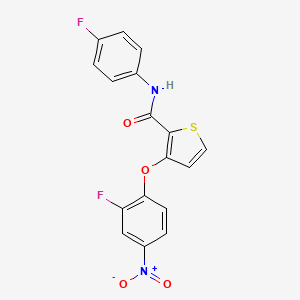

3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide

Description

3-(2-Fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide is a thiophene carboxamide derivative featuring a fluorophenyl amide group and a 2-fluoro-4-nitrophenoxy substituent on the thiophene ring. This structure combines electron-withdrawing (nitro, fluoro) and aromatic (phenoxy, fluorophenyl) groups, which influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2N2O4S/c18-10-1-3-11(4-2-10)20-17(22)16-15(7-8-26-16)25-14-6-5-12(21(23)24)9-13(14)19/h1-9H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJXRUCLBEJTYFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Nitration: Introduction of the nitro group to the phenoxy ring.

Fluorination: Substitution of hydrogen atoms with fluorine atoms on the phenoxy and phenyl rings.

Amidation: Formation of the carboxamide linkage between the thiophene ring and the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains:

-

Fluorinated aryl groups (electron-withdrawing substituents)

-

Nitro group (meta-directing, strong electron-withdrawing)

-

Thiophene-carboxamide core (electron-rich heterocycle with amide linkage)

Key Reaction Pathways:

Reduction of Nitro Group

The nitro group at the 4-position of the phenoxy ring is susceptible to catalytic hydrogenation or metal-mediated reduction:

Reaction:

3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide

→ 3-(2-fluoro-4-aminophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide

Conditions: H₂ (1 atm), Pd/C (10 mol%), EtOH, 25°C

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 2-fluoro-4-nitrophenoxy moiety facilitates displacement of fluorine under basic conditions:

Reaction:

3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide + NaOH

→ 3-(2-hydroxy-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide

Conditions: 120°C, DMSO, 12 h

Cross-Coupling Reactions

The thiophene ring and fluorinated aryl groups may participate in Suzuki-Miyaura couplings. For example:

Reaction with Phenylboronic Acid:

3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide + Ar-B(OH)₂

→ Biaryl product

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, H₂O/THF, 80°C

Hydrolysis of Carboxamide

The amide bond can undergo acidic or basic hydrolysis:

Reaction:

3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide + H₂O

→ 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylic acid + 4-fluoroaniline

Conditions: 6M HCl, reflux, 24 h

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful for creating more complex molecules. The presence of both nitro and fluorine substituents enhances its reactivity, facilitating nucleophilic substitutions and other organic reactions.

Key Reactions:

- Nucleophilic Aromatic Substitution : The nitro group can be replaced by nucleophiles, allowing for the introduction of different functional groups.

- Reduction Reactions : The nitro group can be reduced to an amino group, further expanding its utility in synthetic pathways.

Biological Activities

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of thiophene compounds often interact with biological targets such as enzymes and receptors.

Case Study Example :

A study investigated the anticancer activity of thiophene derivatives, including 3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide, demonstrating significant inhibition of cancer cell proliferation in vitro .

Pharmaceutical Development

The compound's unique structural features make it a candidate for drug development. Its ability to modulate biological pathways suggests potential therapeutic applications in treating various diseases.

Mechanism of Action :

The compound may interact with specific molecular targets, affecting enzyme activity or receptor signaling pathways. Detailed studies are required to elucidate these mechanisms fully .

Material Science

In material science, the compound is explored for its potential use in developing advanced materials such as organic semiconductors and polymers. Its electronic properties are valuable for applications in organic electronics.

| Property | Value |

|---|---|

| XLogP3-AA | 4.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 4 |

| Topological Polar Surface Area | 112 Ų |

Mechanism of Action

The mechanism of action of 3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiophene carboxamides are characterized by substitutions on the thiophene ring and the amide nitrogen. Key analogs include:

Key Observations:

Substituent Impact on Activity :

- Electron-Withdrawing Groups : Nitro and fluoro groups enhance antibacterial and antifungal activities by increasing electrophilicity and membrane permeability .

- Bulkier Groups : Trifluoromethyl (in ) improves metabolic stability but may reduce solubility.

- Heterocyclic Additions : Thiazole (in ) and pyrazole (in ) moieties broaden activity spectra by interacting with diverse enzyme pockets.

- Amide Nitrogen Modifications: Fluorophenyl groups (common in ) enhance target specificity, particularly in cancer and antifungal applications. Quinoline derivatives (e.g., OSI-930 in ) show kinase inhibition (c-kit, VEGFR2), while benzo[d][1,3]dioxol-5-ylamino groups () promote P-glycoprotein efflux pump inhibition.

Physicochemical Properties

- Crystal Packing : Analogs like N-(2-nitrophenyl)thiophene-2-carboxamide () exhibit weak C–H⋯O/S interactions, reducing solubility but enhancing crystalline stability.

- Lipophilicity : Trifluoromethyl () and nitro groups increase logP values, favoring blood-brain barrier penetration but requiring formulation optimization.

Biological Activity

3-(2-Fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide, with a molecular formula of C17H10F2N2O4S and a molecular weight of 376.33 g/mol, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

The compound is synthesized through various chemical pathways involving thiophene derivatives and nitrophenoxy groups. The synthesis often aims to optimize yield and purity, with reported purities generally around 90-95% .

Chemical Structure:

- IUPAC Name: 3-(2-fluoro-4-nitrophenoxy)-N-(4-fluorophenyl)thiophene-2-carboxamide

- CAS Number: 303152-04-7

- InChI Key: OJXRUCLBEJTYFM-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit potent antimicrobial properties. For instance, derivatives of thiophene have been shown to possess significant activity against various strains of bacteria and fungi. The specific compound has not been extensively characterized for antimicrobial activity; however, related compounds have demonstrated effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL .

Case Studies and Research Findings

- Antitubercular Activity : A study evaluated a series of phenoxyacetamide compounds, revealing that modifications in the thiophene core significantly influenced their antitubercular activity. The most potent derivative exhibited an MIC value as low as 4 μg/mL against M. tuberculosis H37Rv .

- Anticancer Evaluation : In vitro studies on related thiophene compounds demonstrated inhibition of cell growth in multiple cancer cell lines, including breast and lung cancers. These findings underscore the need for further investigation into the structure-activity relationship (SAR) of these compounds to optimize their therapeutic efficacy .

- Safety Profile Assessment : Preliminary assessments indicate that certain derivatives exhibit a favorable safety profile in non-cancerous cell lines, suggesting potential for therapeutic use without significant cytotoxicity .

Q & A

Q. How to design a robust high-throughput screening (HTS) pipeline for this compound class?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.